4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCJNKRIQETEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357299 | |
| Record name | 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20217-14-5 | |
| Record name | 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl groups on the catechol moiety undergo electrophilic and nucleophilic substitutions under controlled conditions:
a. Acetylation
Reaction with acetic anhydride in sulfuric acid yields acetylated derivatives, enhancing solubility and stability.
b. Alkylation
Treatment with alkylating agents (e.g., methyl iodide) in the presence of potassium carbonate produces methyl ethers, modulating electronic properties:
c. Nitration and Sulfonation
Electrophilic nitration (HNO₃/H₂SO₄) and sulfonation introduce nitro or sulfonic acid groups at the para position relative to the hydroxyl groups.
Oxidation Reactions
The catechol structure is prone to oxidation, forming ortho-quinones under mild conditions :
This reaction is critical in biological systems, where quinones participate in redox cycling .
Protection/Deprotection of Hydroxyl Groups
The diol functionality can be protected as acetals or ketals for synthetic flexibility:
a. Dioxolane Formation
Reaction with 1,2-ethanediol under acidic conditions forms 1,3-dioxolane derivatives, shielding hydroxyl groups from undesired reactions :
b. Deprotection
Acid hydrolysis (e.g., aqueous HCl) regenerates the free catechol .
Coordination with Metal Ions
The compound acts as a bidentate ligand, forming stable complexes with transition metals :
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Fe³⁺ | Catechol O atoms | Antioxidant studies |
| Cu²⁺ | Thiazole N, O atoms | Enzyme inhibition |
These complexes exhibit enhanced stability and catalytic activity in oxidative environments .
Coupling Reactions
The thiazole ring participates in cross-coupling reactions (e.g., Suzuki, Ullmann) when functionalized with halogens, though direct examples require further exploration.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The thiazole ring in its structure is known to enhance biological activity due to its interaction with microbial enzymes .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. It has been found to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. This property positions it as a potential therapeutic agent in the treatment of conditions such as cancer and cardiovascular diseases .
Case Study: Antimicrobial Testing
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial activity .
Agricultural Applications
Fungicidal Properties
The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth can be utilized in crop protection strategies. Research indicates that formulations containing this compound can effectively reduce the incidence of fungal diseases in crops such as wheat and corn .
Case Study: Crop Protection
Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in fungal infections by over 50% compared to untreated controls. This highlights its potential as an eco-friendly alternative to conventional fungicides .
Materials Science
Polymer Additive
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into plastics has shown to improve thermal stability and mechanical properties. This makes it suitable for applications in packaging materials and automotive components .
Case Study: Polymer Blends
A study on polymer blends containing this compound revealed enhancements in tensile strength and thermal resistance compared to standard formulations. The modified polymers exhibited improved performance under high-temperature conditions, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial growth by interfering with the synthesis of essential biomolecules in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol
- 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol
- 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,4-diol
Uniqueness
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 1 and 2 positions of the benzene ring enhances its antioxidant activity compared to other isomers .
Biological Activity
Overview
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol, also known as a thiazole derivative, is a compound that has garnered attention due to its diverse biological activities. This compound features a thiazole ring attached to a benzene ring with two hydroxyl groups, which contribute to its reactivity and potential therapeutic applications. Research has highlighted its roles in antimicrobial, antifungal, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as tyrosinase and peroxidase, affecting metabolic pathways.
- Cell Signaling : The compound influences cell signaling pathways related to oxidative stress and reactive oxygen species (ROS) production.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM for strains like Staphylococcus aureus and Enterococcus faecalis .
| Bacteria | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 8.33 - 23.15 |
- Fungal Activity : It also demonstrates antifungal activity against Candida species, with MIC values reported between 16.69 and 78.23 μM .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in various cellular models .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of various thiazole derivatives including this compound demonstrated its superior activity against MRSA strains compared to traditional antibiotics like ciprofloxacin .
- Mechanistic Insights : Another research article detailed the interaction of the compound with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases due to its ability to inhibit this enzyme .
Research Applications
The compound's unique structure makes it a valuable building block in organic synthesis and drug development:
- Medicinal Chemistry : Investigated for potential therapeutic applications in treating infections and inflammatory diseases.
- Material Science : Explored for use in developing materials with specific properties due to its chemical reactivity.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol?
- Methodological Answer : The compound can be synthesized via:
- Suzuki-Miyaura Coupling : To attach the thiazole moiety to the benzene-diol scaffold using palladium catalysis. This method is widely used for aryl-heterocycle bond formation .
- Microwave-Assisted Synthesis : For rapid cyclization or condensation steps, reducing reaction times compared to conventional heating .
- Pinner Reaction : For introducing sulfanyl or carbonyl groups, as demonstrated in structurally related triazole derivatives .
Key intermediates (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) may require purification via recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per commercial reagent standards) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and detecting impurities .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis : To confirm stoichiometric composition .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : To study solvatochromic effects and electronic transitions, particularly relevant for thiazole-containing compounds .
- Infrared (IR) Spectroscopy : For identifying functional groups (e.g., -OH, C-S) .
- X-ray Crystallography : To resolve crystal packing and stereochemistry, as applied in fragment-based screening studies .
Advanced Research Questions
Q. How does the thiazole substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) Calculations : Used to map electron density distribution, HOMO-LUMO gaps, and charge transfer interactions. The methyl group on the thiazole ring may enhance electron-donating capacity, affecting redox behavior .
- Solvatochromic Analysis : To correlate solvent polarity with absorption/emission shifts, revealing intramolecular charge transfer (ICT) characteristics .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as cell type (e.g., murine macrophages vs. human cell lines), incubation time, and compound concentration .
- Orthogonal Assays : Cross-validate results using multiple techniques (e.g., DPPH radical scavenging for ROS activity and Griess reaction for NO production) .
- Structural Analog Comparison : Compare activity with derivatives like 4-(1,2-di(butanoyloxy)ethyl)benzene-1,2-diol to isolate substituent-specific effects .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : To model binding poses with enzymes (e.g., FAD-dependent oxidoreductases) or receptors (e.g., adrenoceptors) .
- Molecular Dynamics (MD) Simulations : To study stability of ligand-protein complexes over time, using crystallographic data as starting points .
- QSAR Modeling : To correlate structural features (e.g., thiazole ring planarity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
